2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid
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Overview
Description
2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is a synthetic organic compound with the molecular formula C17H27NO4. It is characterized by the presence of an adamantane moiety, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction with a suitable adamantane precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is added to protect the amino functionality during subsequent reactions. This is usually achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling with Glycine Derivative: The protected adamantane derivative is then coupled with a glycine derivative to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group, revealing the free amino functionality.
Substitution: The adamantane moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions typically involve nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its structural resemblance to natural substrates.
Medicine: It serves as a precursor in the synthesis of antiviral and anticancer agents, leveraging the unique properties of the adamantane moiety.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, the Boc protecting group can be removed to reveal the active amino acid derivative, which can then interact with enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[(Adamantan-1-yl)amino]acetic acid: Lacks the Boc protecting group, making it more reactive but less stable.
2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid, affecting its reactivity and biological activity.
Uniqueness
2-[(Adamantan-1-yl)[(tert-butoxy)carbonyl]amino]acetic acid is unique due to the combination of the adamantane moiety and the Boc protecting group. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry .
Properties
Molecular Formula |
C17H27NO4 |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-[1-adamantyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
InChI |
InChI=1S/C17H27NO4/c1-16(2,3)22-15(21)18(10-14(19)20)17-7-11-4-12(8-17)6-13(5-11)9-17/h11-13H,4-10H2,1-3H3,(H,19,20) |
InChI Key |
NGKAZYXORXHKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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